

An In-depth Technical Guide to 4,5-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethylhexanoic acid

Cat. No.: B14143504

[Get Quote](#)

This technical guide provides a comprehensive overview of **4,5-Dimethylhexanoic acid**, detailing its chemical identity, structural characteristics, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

IUPAC Name: 4,5-Dimethylhexanoic acid[1][2][3]

Structure: **4,5-Dimethylhexanoic acid** is a branched-chain saturated fatty acid. Its structure consists of a six-carbon hexanoic acid backbone with two methyl group substituents at the 4th and 5th carbon positions.

Caption: Chemical structure of **4,5-Dimethylhexanoic acid**.

Physicochemical Properties

Quantitative data for **4,5-Dimethylhexanoic acid** is summarized below. It is important to note that while computed data is available, experimental values for properties such as boiling and melting points are not readily found in the literature. For comparative purposes, experimental data for the isomeric compound 3,5-Dimethylhexanoic acid is included.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	[1] [2] [3]
Molecular Weight	144.21 g/mol	[1] [2]
CAS Number	60308-81-8	[1] [2] [3]
XLogP3-AA (Computed)	2.2	[2]
Hydrogen Bond Donor Count (Computed)	1	[2]
Hydrogen Bond Acceptor Count (Computed)	2	[2]
Rotatable Bond Count (Computed)	4	[2]
Exact Mass (Computed)	144.115029749 Da	[2]
Topological Polar Surface Area (Computed)	37.3 Å ²	[2]
Boiling Point (3,5-isomer)	118.5-119.5 °C (at 14 Torr)	[4]
Density (3,5-isomer)	0.9012 g/cm ³ (at 25 °C)	[4]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **4,5-Dimethylhexanoic acid** are not extensively documented in publicly accessible literature. However, general synthetic strategies for structurally related branched-chain carboxylic acids can be considered.

Conceptual Synthetic Approaches:

- Evans' Asymmetric Alkylation: This method is effective for establishing stereocenters and has been used for the synthesis of derivatives such as (2R,3R,4R)-2-amino-3-hydroxy-**4,5-dimethylhexanoic acid**.[\[1\]](#) This approach utilizes oxazolidinone-based chiral auxiliaries to achieve high diastereomeric excess.[\[1\]](#)

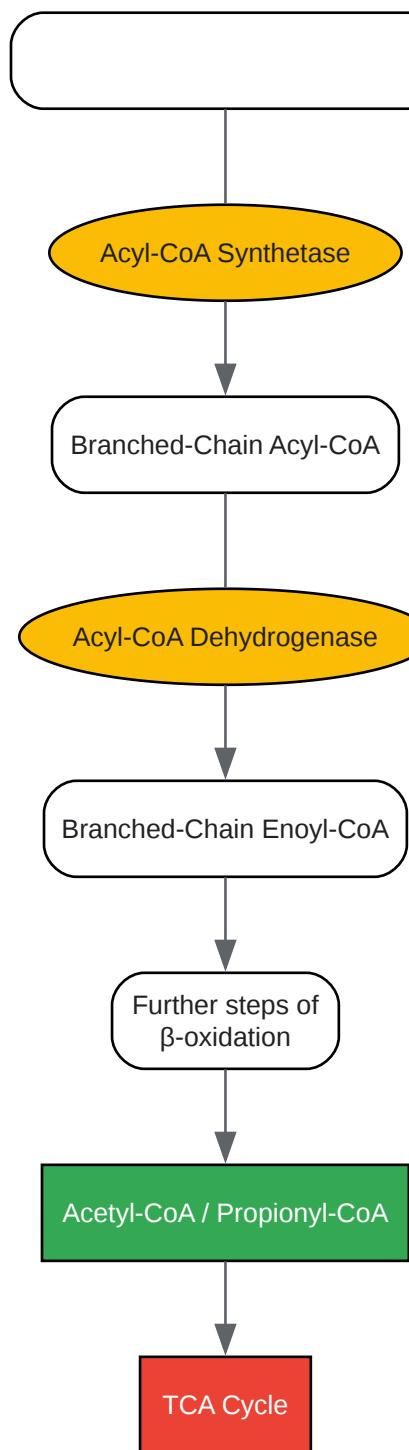
- Palladium-Catalyzed Hydrogenation: This technique is crucial for controlling stereochemical outcomes. For instance, the anti-selective hydrogenation of α -amino- β -keto esters using a Palladium on carbon (Pd/C) catalyst can achieve high diastereoselectivity.[1]
- Intramolecular Cyclization: This strategy can be employed to create conformationally constrained derivatives. An example includes the acid-catalyzed lactonization of δ -hydroxy- α -amino esters, followed by oxidation and hydrolysis to yield the target carboxylic acid.[1]

A detailed, step-by-step protocol for the synthesis of **4,5-Dimethylhexanoic acid** would require further investigation and methods development based on these established chemical transformations.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of **4,5-Dimethylhexanoic acid** in signaling pathways have not been thoroughly investigated.[1] However, as a branched-chain fatty acid (BCFA), it belongs to a class of molecules with recognized biological significance.

General Roles of Branched-Chain Fatty Acids:


BCFAs are known to be involved in various metabolic processes and have demonstrated a range of biological effects, including anti-inflammatory, lipid-lowering, and neuroprotective actions. They can influence lipid metabolism by activating PPAR α and sterol regulatory element-binding protein-1c, which can lead to a reduction in triglyceride synthesis.

Furthermore, some BCFAs can modulate inflammation by decreasing the expression of pro-inflammatory factors.

Metabolic Pathway Context:

The catabolism of branched-chain amino acids (BCAAs) leads to the formation of branched-chain acyl-CoA esters, which then enter specific catabolic pathways. While the direct metabolic fate of **4,5-Dimethylhexanoic acid** is not detailed in the literature, a general understanding of BCFA metabolism provides a conceptual framework.

The following diagram illustrates a generalized workflow for the catabolism of branched-chain fatty acids, which is expected to be relevant for **4,5-Dimethylhexanoic acid**.

[Click to download full resolution via product page](#)

Caption: Generalized catabolic pathway for branched-chain fatty acids.

Further research is required to elucidate the specific biological functions and metabolic pathways associated with **4,5-Dimethylhexanoic acid**. Its potential applications could be in

organic synthesis as an intermediate for pharmaceuticals and in other industries, leveraging the unique properties conferred by its branched structure.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4,5-Dimethylhexanoic acid | 60308-81-8 [smolecule.com]
- 2. 4,5-Dimethylhexanoic acid | C8H16O2 | CID 17776686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-dimethylhexanoic acid [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,5-Dimethylhexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14143504#4-5-dimethylhexanoic-acid-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com